![molecular formula C16H17N3O3 B2702788 (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid CAS No. 866156-92-5](/img/structure/B2702788.png)
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid
Descripción general
Descripción
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is an organic compound characterized by its complex structure, which includes a pyrazine ring, an ethoxy group, and a propenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of action
The compound “(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid” belongs to the class of compounds known as boronic acids and their esters . These compounds are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Biochemical pathways
Boronic acids and their esters can potentially interfere with a wide range of biochemical processes due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors could significantly impact the ADME properties and bioavailability of the compound.
Action environment
Environmental factors such as pH and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which could potentially affect the compound’s stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid typically involves multiple steps:
-
Formation of the Pyrazine Derivative: : The initial step involves the synthesis of the pyrazine derivative. This can be achieved through the reaction of 2-chloropyrazine with methylamine under basic conditions to yield 2-(methylamino)pyrazine.
-
Ether Formation: : The next step involves the formation of the ether linkage. This is done by reacting 2-(methylamino)pyrazine with 4-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form 4-{2-[methyl(2-pyrazinyl)amino]ethoxy}benzaldehyde.
-
Aldol Condensation: : The final step is an aldol condensation reaction between 4-{2-[methyl(2-pyrazinyl)amino]ethoxy}benzaldehyde and malonic acid in the presence of a base like sodium ethoxide. This reaction yields this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the aldol condensation step to produce larger quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid can undergo oxidation reactions, particularly at the propenoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced at the double bond of the propenoic acid group using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The pyrazine ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Saturated carboxylic acids.
Substitution: Nitro derivatives of the pyrazine ring.
Aplicaciones Científicas De Investigación
Anticancer Research
One of the prominent applications of (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is in anticancer research. Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of propanamide that include pyrazine moieties have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound may possess similar properties .
Pharmacological Studies
Research has focused on the pharmacological potential of this compound as a receptor agonist. Specifically, its ability to interact with various biological receptors may lead to therapeutic applications in treating conditions like thrombocytopenia. Compounds in this class have been investigated for their ability to enhance platelet production, which is critical in managing blood-related disorders .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer agents like doxorubicin. This suggests that the compound could serve as a lead structure for further development into anticancer therapies .
Case Study 2: Pharmacological Effects
Another study investigated the pharmacological effects of similar compounds on platelet production. The findings demonstrated that certain derivatives could significantly enhance platelet levels in animal models, indicating potential therapeutic applications for this compound in treating thrombocytopenia and other hematological disorders .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
(E)-3-(4-{2-[ethyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is unique due to the presence of the pyrazine
Actividad Biológica
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid, classified as a cinnamic acid derivative, possesses a complex structure that suggests potential biological activities. This compound features a pyrazinyl moiety linked to an ethoxy-phenyl group, which may contribute to its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 299.33 g/mol
- CAS Number : 866156-92-5
- IUPAC Name : (E)-3-[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]prop-2-enoic acid
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : Its structural components suggest possible interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Studies
Recent studies have explored the compound's efficacy against various biological targets:
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with structural similarities have shown IC values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting potential for further development as anticancer agents .
Compound | Cell Line | IC (µg/mL) |
---|---|---|
(E)-3-(4-{...}) | HCT-116 | 1.9 |
(E)-3-(4-{...}) | MCF-7 | 2.3 |
Doxorubicin | HCT-116 | 3.23 |
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Similar pyrazinyl derivatives have demonstrated activity against various bacterial strains, indicating that this compound could be effective in treating infections caused by resistant pathogens .
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in Pharmazie evaluated compounds related to this class and reported promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antifungal Properties : Another research effort highlighted the antifungal activity of related compounds, showing effectiveness against Candida species with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .
Safety and Toxicity
While preliminary studies suggest beneficial biological activities, comprehensive toxicity assessments are crucial. The compound is primarily intended for research purposes and has not been evaluated for human therapeutic applications .
Propiedades
IUPAC Name |
(E)-3-[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19(15-12-17-8-9-18-15)10-11-22-14-5-2-13(3-6-14)4-7-16(20)21/h2-9,12H,10-11H2,1H3,(H,20,21)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCBOZTSHCAKE-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=CC(=O)O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C/C(=O)O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.